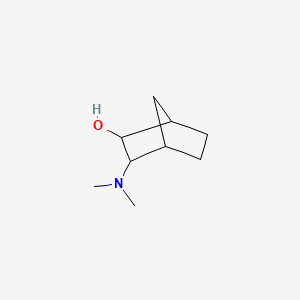

Bicyclo(2.2.1)heptan-2-ol, 3-(dimethylamino)-, (endo,endo)-

Description

Bicyclo(2.2.1)heptan-2-ol, 3-(dimethylamino)-, (endo,endo)- (CAS 57070-90-3) is a norbornane derivative with a bicyclic framework substituted by a hydroxyl group at position 2 and a dimethylamino group at position 3, both in the endo,endo stereochemical configuration . Its molecular formula is C₉H₁₇NO (molecular weight: 155.24 g/mol), and it exhibits an ionization energy (IE) of 8.60 eV (vertical value, determined via photoelectron spectroscopy) . This compound is structurally related to chiral auxiliaries and catalysts, though its specific applications are less documented compared to its stereoisomers and analogs.

Properties

CAS No. |

57070-90-3 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C9H17NO/c1-10(2)8-6-3-4-7(5-6)9(8)11/h6-9,11H,3-5H2,1-2H3 |

InChI Key |

RELHKQZXRPAJSE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1C2CCC(C2)C1O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Bicyclic Core

The bicyclo[2.2.1]heptane core is commonly synthesized via intramolecular photocyclization or other cyclization methods starting from dienes or keto precursors. For example, intramolecular photocyclization of 1,5-hexadien-3-one efficiently produces bicyclo(2.1.1)hexan-2-one, a closely related bicyclic ketone, which serves as a precursor for further functionalization.

Introduction of the Hydroxyl Group

Reduction of the bicyclic ketone at the 2-position is typically performed using sodium borohydride or other hydride donors to yield the corresponding 2-hydroxy derivative. This step is stereoselective, favoring the endo orientation of the hydroxyl group due to steric and electronic factors inherent in the bicyclic framework.

Functionalization at the 3-Position with Dimethylamino Group

Summary Table of Preparation Steps

Research Findings and Analysis

- The bicyclo[2.2.1]heptane framework exhibits significant ring strain, which influences the reactivity of intermediates during synthesis. This strain can be exploited to achieve selective transformations that are otherwise difficult in less strained systems.

- Sodium borohydride reduction of bicyclic ketones proceeds with high stereoselectivity, favoring the endo hydroxyl product due to steric hindrance on the exo face.

- Introduction of the dimethylamino group at the 3-position is often achieved via substitution reactions on activated intermediates such as bromides or via reductive amination, with stereochemical control achieved by reaction conditions and intermediate stability.

- Spectroscopic data, including nuclear magnetic resonance and infrared spectroscopy, are critical for confirming the stereochemistry and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors or enzymes. The bicyclic structure provides rigidity, enhancing the compound’s stability and specificity in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties

Key Differences and Functional Relevance

Stereochemistry: The (endo,endo) configuration of the target compound contrasts with the (exo,exo) configuration of (2S)-3-exo-(dimethylamino)isoborneol .

Functional Groups: Borneol lacks the dimethylamino group but shares the hydroxylated norbornane backbone. It is widely used in traditional medicine for blood-brain barrier permeability enhancement . Camphor replaces the hydroxyl group with a ketone, increasing lipophilicity and altering biological activity (e.g., analgesic and antimicrobial uses) .

Amino Substituents: The butylamino derivative (CAS 10038-73-0) introduces a longer alkyl chain, likely enhancing lipophilicity and altering pharmacokinetic properties compared to the dimethylamino analog .

Research Findings and Limitations

Ionization Energy : The target compound’s IE (8.60 eV) is lower than camphor’s estimated IE (~8.75 eV), suggesting differences in electron-donating effects between -OH/-N(CH₃)₂ and -C=O groups .

Stereochemical Impact : The exo,exo isomer (CAS 103729-96-0) demonstrates catalytic utility, while the endo,endo isomer’s reactivity remains underexplored .

Biological Activity: Borneol’s hydroxyl group enables blood-brain barrier modulation, whereas the dimethylamino group in the target compound may confer distinct pharmacokinetic or toxicological profiles .

Limitations : Direct comparative studies between the target compound and its analogs are sparse. Data gaps exist in thermodynamic properties (e.g., boiling points) and quantitative structure-activity relationships (QSAR).

Biological Activity

Bicyclo(2.2.1)heptan-2-ol, 3-(dimethylamino)-, (endo,endo)- is a bicyclic compound with the molecular formula C9H17NO and a molecular weight of 155.2374 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.

- Molecular Formula: C9H17NO

- Molecular Weight: 155.2374 g/mol

- CAS Registry Number: 57070-90-3

- IUPAC Name: Bicyclo[2.2.1]heptan-2-ol, 3-(dimethylamino)-(endo,endo)-

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets, leading to significant biochemical responses.

- Genotoxicity : A study on related compounds showed that bicyclo[2.2.1]heptane derivatives can induce genotoxic effects in bacterial cells, particularly through the generation of reactive oxygen species (ROS). The compound triggered an SOS response in Escherichia coli, indicating potential DNA damage without direct alkylation effects .

- Oxidative Stress : The oxidative properties of bicyclic compounds have been noted to cause cellular stress responses. The induction of specific regulons such as OxyR/S and SoxR/S suggests that these compounds can lead to increased levels of superoxide anions within cells, contributing to their genotoxic effects .

- Cytotoxicity : At higher concentrations (e.g., 100 g/L), the compound exhibited cytotoxic effects, significantly reducing luminescence in biosensor assays, which is indicative of cellular viability loss .

Case Studies

A notable study investigated the genotoxic effects of bicyclo[2.2.1]heptane derivatives on E. coli:

- Methodology : Bacterial strains were exposed to varying concentrations of the compound, and luminescence assays were employed to measure cellular responses.

- Findings : Concentrations as low as 1 g/L began showing significant effects on luminescence, indicating DNA damage and oxidative stress responses.

| Concentration (g/L) | Luminescence Response | Statistical Significance |

|---|---|---|

| 0 | Control | - |

| 1 | Slight decrease | p < 0.05 |

| 10 | Moderate decrease | p < 0.001 |

| 100 | Significant decrease | p < 0.001 |

Comparative Analysis with Related Compounds

To better understand the biological activity of bicyclo(2.2.1)heptan-2-ol, a comparison with other related compounds was conducted:

| Compound Name | Genotoxic Effect | Cytotoxicity Level |

|---|---|---|

| Bicyclo(2.2.1)heptan-2-ol, 3-(dimethylamino)- | Yes | Moderate at high doses |

| 2,2'-bis(bicyclo[2.2.1]heptane) | Yes | High at elevated doses |

| Benzoate derivatives | Yes | Variable |

Q & A

Q. What are the established synthetic routes for (endo,endo)-3-(dimethylamino)-bicyclo[2.2.1]heptan-2-ol?

-

Methodological Answer : Synthesis typically involves reductive amination or catalytic hydrogenation of ketone precursors. For example, norborneol derivatives (e.g., endo-2-norborneol) are synthesized via acid-catalyzed hydration of norbornene derivatives . For the dimethylamino group, reductive amination of a ketone intermediate (e.g., bicyclo[2.2.1]heptan-2-one) with dimethylamine under hydrogenation conditions (e.g., Pd/C or Raney Ni) is a viable route. Steric hindrance from the bicyclic framework necessitates optimized reaction temperatures (50–80°C) and prolonged reaction times (12–24 hrs) .

-

Table 1 : Synthetic Yields Under Different Conditions

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Bicyclo[2.2.1]heptan-2-one | Pd/C | 80 | 62 | |

| Norbornene derivative | H₂SO₄ | 25 | 45 |

Q. How can the stereochemistry (endo,endo configuration) be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For less crystalline samples, nuclear Overhauser effect spectroscopy (NOESY) NMR can identify spatial proximity between protons (e.g., axial vs. equatorial positions in the bicyclic framework). Comparative analysis with known endo-configured standards (e.g., borneol or norborneol) via GC-MS retention indices or optical rotation ([α]D) is also effective .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR resolve the bicyclic structure and dimethylamino group. Key signals include:

- A downfield-shifted hydroxyl proton (~3.5–4.0 ppm) due to hydrogen bonding.

- Methyl groups on the dimethylamino moiety (δ ~2.2–2.5 ppm) .

- GC-MS : Electron ionization (EI) at 70 eV generates characteristic fragments (e.g., m/z 112 for norborneol backbone) .

- IR : O-H stretch (~3200–3500 cm⁻¹) and C-N stretch (~1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the dimethylamino substituent influence the compound’s reactivity in ring-opening reactions?

-

Methodological Answer : The dimethylamino group acts as an electron donor, increasing nucleophilicity at the hydroxyl oxygen. In acid-catalyzed ring-opening reactions (e.g., with HCl), the bicyclic framework undergoes strain-driven cleavage, yielding amino-alcohol derivatives. Computational studies (DFT) predict higher activation energy for endo-configured substrates due to steric protection of the hydroxyl group .

-

Table 2 : Reactivity Comparison with Analogues

| Compound | Reaction Rate (k, s⁻¹) | Major Product |

|---|---|---|

| 3-(Dimethylamino)-endo,endo | 0.12 | Amino-alcohol derivative |

| Norborneol (no amino group) | 0.45 | Cyclic ether |

Q. What computational methods predict the compound’s conformational stability and intermolecular interactions?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates energy minima for endo vs. exo configurations. Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) reveal hydrogen-bonding patterns between the hydroxyl group and solvent molecules. Polarizable continuum models (PCM) correlate with experimental solubility data .

Q. What challenges arise in quantifying trace amounts of this compound in biological matrices?

- Methodological Answer : The compound’s low volatility complicates GC-MS analysis. Derivatization (e.g., silylation of the hydroxyl group using BSTFA) enhances volatility. For LC-MS/MS, a C18 column with 0.1% formic acid in acetonitrile/water achieves separation. Matrix effects (e.g., ion suppression in plasma) require isotope-labeled internal standards (e.g., D₃-dimethylamino analogues) for accurate quantification .

Data Contradictions and Limitations

- Stereochemical Assignments : and describe dimethylamino-substituted bicyclic compounds but at different positions (7- vs. 3-substituted). This positional isomerism necessitates caution when extrapolating reactivity or spectral data.

- Spectral Libraries : NIST data for related compounds (e.g., borneol, ) provide benchmark NMR/IR peaks, but the dimethylamino group introduces unique shifts requiring experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.